REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([C:12]#[N:13])=[C:10](O)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N:15]([CH3:17])[CH3:16])[CH:8]=2)[N:3]=1.P(Cl)(Cl)([Cl:20])=O.[OH-].[Na+]>>[NH2:1][C:2]1[C:11]([C:12]#[N:13])=[C:10]([Cl:20])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N:15]([CH3:17])[CH3:16])[CH:8]=2)[N:3]=1 |f:2.3|
|
Name
|
2-amino-3-cyano-4-hydroxy-6-dimethylaminoquinoline
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=C1C#N)O)N(C)C
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 120° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitated material is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying 1.5 g of the title compound
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=C1C#N)Cl)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |